molecular formula C22H21N3O5 B2968607 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921812-39-7

2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2968607
CAS No.: 921812-39-7
M. Wt: 407.426
InChI Key: NGSHOKYTKPEJCK-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindolinyl moiety linked via an acetamide bridge to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin scaffold. The dioxoisoindolinyl group contributes to electron-deficient aromaticity, while the benzooxazepin core introduces conformational rigidity due to its fused bicyclic structure.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-22(2)12-30-17-9-8-13(10-16(17)24(3)21(22)29)23-18(26)11-25-19(27)14-6-4-5-7-15(14)20(25)28/h4-10H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHOKYTKPEJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide (CAS Number: 921793-04-6) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on various studies.

Chemical Structure

The molecular formula of the compound is C22H21N3O5C_{22}H_{21}N_{3}O_{5}, with a molecular weight of 407.4 g/mol. The structure includes key functional groups that may contribute to its biological activity:

Molecular Structure \text{Molecular Structure }

Chemical Structure

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the isoindoline core and subsequent modifications to introduce the oxazepin moiety. Details on the specific synthetic pathways can be found in specialized literature focusing on organic synthesis methodologies.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds structurally related to this compound. For example:

CompoundCell Line TestedActivity Observed
Compound AKB (Human cancer)Potent
Compound BHepG2 (Liver cancer)Moderate
Compound CNCI-H661 (Lung cancer)Low

In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines. For instance, compounds similar to this one have been reported to possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Some studies indicate that derivatives exhibit moderate to significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.9 to 31.5 µg/mL .

Enzyme Inhibition

Research has indicated that compounds with similar structures may act as inhibitors for various enzymes involved in disease processes. For example, cholinesterase inhibitory activity has been observed in some derivatives, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a series of isoindoline derivatives on tumor cell lines and found that specific modifications enhanced their anticancer properties significantly compared to unmodified compounds.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against a range of bacteria and fungi and established a structure-activity relationship (SAR) that correlated lipophilicity with increased antimicrobial efficacy.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents/Modifications Potential Physicochemical Impact
Target Compound Benzo[b][1,4]oxazepin + Dioxoisoindolinyl 3,3,5-Trimethyl, 4-oxo Increased lipophilicity (LogP ~3.5–4.0 inferred)
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-...) Benzo[e][1,4]diazepin Butenyl, pyrimido[4,5-d]pyrimidinyl Higher molecular weight (MW ~650+), reduced solubility
(E)-N-(3-Hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazolyl + 2-oxoindolinylidene Hydroxyisoxazole, methylisoxazole Enhanced hydrogen bonding (solubility ↑, LogP ~2.8)
N-((S)-1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(4,7-dimethyl-2-oxoindolin-3-yl)acetamide 2-Oxoindolinyl + Pyridine/Indazol Difluorophenyl, methylsulfonamido, hydroxyalkynyl Moderate LogP (~3.2), improved target selectivity

Pharmacokinetic and Toxicity Profiles

  • Toxicity: No direct data, but methylsulfonamido groups in analogs () are associated with renal toxicity risks, whereas the target compound’s dioxoisoindolinyl group may pose reactive metabolite concerns .

Q & A

Basic: What are the key synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide?

Methodological Answer:
The synthesis typically involves coupling the dioxoisoindoline moiety to the tetrahydrobenzooxazepin core via an acetamide linker. Key steps include:

  • Amide Bond Formation : Reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with the amine group on the benzooxazepin ring under reflux conditions in acetic acid .
  • Purification : Recrystallization from a DMF/acetic acid mixture to isolate the product, followed by washing with ethanol and diethyl ether to remove impurities .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) and reaction time (3–5 hours) to maximize product formation .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions (e.g., distinguishing methyl groups at positions 3,3,5 on the benzooxazepin ring).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., expected m/z ~416.469 for C₂₃H₂₆F₂N₂O₃ analogs) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for the tetrahydrobenzooxazepin core’s conformation .

Advanced: How can researchers optimize reaction conditions using Design of Experiments (DoE)?

Methodological Answer:
DoE minimizes experimental trials while capturing critical variables:

  • Factor Selection : Key variables include temperature, solvent polarity, and catalyst loading (e.g., sodium acetate in acetic acid) .
  • Response Surface Methodology (RSM) : Models interactions between factors (e.g., reflux time vs. yield) to identify optimal conditions .
  • Validation : Replicate runs under predicted optimal conditions to confirm reproducibility (e.g., ±5% error margin) .

Advanced: What computational methods are used to predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina screens the compound against protein databases (e.g., kinase domains) to prioritize targets .
  • Quantum Chemical Calculations : Predicts electron density distribution to assess binding affinity at active sites (e.g., π-π stacking with aromatic residues) .
  • MD Simulations : Evaluates stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Analysis : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables .
  • Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates (e.g., Hill slopes within 0.8–1.2) .
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions that may explain discrepancies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetic acid) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Scaffold Modification : Systematically alter substituents (e.g., methyl groups on the benzooxazepin ring) to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute the dioxoisoindoline moiety with phthalimide or succinimide to evaluate tolerance .
  • Pharmacokinetic Profiling : Measure logP and metabolic stability (e.g., microsomal half-life) to correlate structural changes with ADME properties .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Use desiccated, amber vials at −20°C to prevent hydrolysis of the acetamide bond .
  • Stability Monitoring : Conduct HPLC purity checks every 6 months (acceptance criteria: ≥95% purity) .

Advanced: How to validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • Knockdown/Overexpression Models : Use siRNA or CRISPR to modulate suspected targets (e.g., kinases) and observe rescue effects .
  • Biochemical Assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) to confirm pathway engagement .
  • Competitive Binding Assays : Employ fluorescent probes (e.g., BODIPY-labeled analogs) to quantify target occupancy .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt .
  • Co-Solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

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